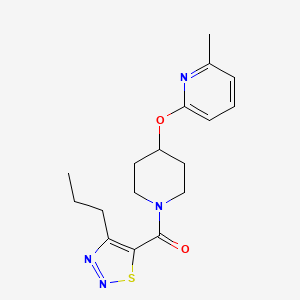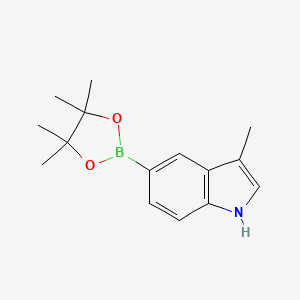![molecular formula C15H9N3 B2696013 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine CAS No. 1264192-44-0](/img/structure/B2696013.png)
7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 1264192-44-0 . It has a molecular weight of 231.26 .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A study reported the synthesis of novel pyrido[2,3-b]pyrazine based heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine can be analyzed using spectral techniques such as NMR and FT-IR . The InChI code for this compound is 1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine include a density of 1.4±0.1 g/cm3, boiling point of 465.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 65.3±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Displays
The design and synthesis of novel fluorescent materials play a crucial role in developing cost-effective multicolor displays. Researchers have explored pyrido[2,3-b]pyrazine as a core structure for full-color emitting materials in OLEDs . Its high photoluminescence quantum efficiency (PLQY) makes it promising for achieving vibrant and efficient displays.
Nonlinear Optical (NLO) Materials
Pyrido[2,3-b]pyrazine derivatives exhibit remarkable contributions to nonlinear optical (NLO) applications. These compounds have been investigated for their NLO response, which is essential for technologies like frequency conversion, optical switching, and data communication . Their unique electronic properties make them interesting candidates for NLO devices.
Electrochemical Sensing of DNA
Compounds based on pyrido[2,3-b]pyrazine have been utilized for the first time in electrochemical sensing of DNA. Their chemical structures and properties were ascertained through experimental techniques and density functional theory (DFT) computations. These materials show potential for biosensing applications, especially in detecting DNA sequences .
In Vitro Antioxidant Activity
Researchers have explored the antioxidant properties of pyrido[2,3-b]pyrazine-based heterocyclic compounds. These molecules exhibit significant antioxidant activity in vitro, making them relevant for potential therapeutic applications . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
Antiurease Activity
Pyrido[2,3-b]pyrazine derivatives have also been evaluated for their antiurease activity. Urease is an enzyme involved in the hydrolysis of urea, and inhibiting its activity can have implications in treating conditions related to urease overactivity, such as kidney stones and urinary tract infections . These compounds may serve as leads for developing urease inhibitors.
Materials Chemistry and Synthesis
Beyond specific applications, pyrido[2,3-b]pyrazine serves as a versatile building block in materials chemistry. Researchers can modify its structure to create new derivatives with tailored properties. Its simple molecular structure and synthetic accessibility make it valuable for designing functional materials .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It has been suggested that it may interact with its targets through a process known as excited-state proton-coupled electron transfer (pcet) . This process is a key step in the photo-oxidation of small, electron-rich systems possessing acidic hydrogen atoms .
Biochemical Pathways
It has been suggested that it may have a role in electrochemical dna sensing and antioxidant activity .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It has been suggested that it may have remarkable nonlinear optical (nlo) response .
Action Environment
Environmental factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of chemical compounds .
Eigenschaften
IUPAC Name |
7-(2-phenylethynyl)pyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGDFGAGYQSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=NC=CN=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)


![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)




![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)


![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)
